2-Chloro-N-(5-sulfamoylnaphthalen-2-yl)acetamide
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Overview
Description
2-Chloro-N-(5-sulfamoylnaphthalen-2-yl)acetamide is an organic compound characterized by the presence of a chloroacetamide group attached to a naphthalene ring substituted with a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(5-sulfamoylnaphthalen-2-yl)acetamide typically involves the reaction of 5-sulfamoylnaphthalene-2-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:
5-Sulfamoylnaphthalene-2-amine+Chloroacetyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(5-sulfamoylnaphthalen-2-yl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The sulfamoyl group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) in aqueous solutions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Nucleophilic substitution: Formation of substituted acetamides.
Hydrolysis: Formation of 5-sulfamoylnaphthalene-2-carboxylic acid and corresponding amines.
Oxidation and Reduction: Formation of sulfonic acids or sulfinamides.
Scientific Research Applications
2-Chloro-N-(5-sulfamoylnaphthalen-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Materials Science: Used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: Employed in studies to understand the interaction of sulfamoyl-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(5-sulfamoylnaphthalen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The sulfamoyl group enhances the compound’s solubility and facilitates its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-sulfamoylphenyl)acetamide
- 2-Chloro-N-(2,4-dinitrophenyl)acetamide
Uniqueness
2-Chloro-N-(5-sulfamoylnaphthalen-2-yl)acetamide is unique due to the presence of the naphthalene ring, which imparts specific electronic and steric properties. This structural feature distinguishes it from other chloroacetamides and influences its reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-chloro-N-(5-sulfamoylnaphthalen-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S/c13-7-12(16)15-9-4-5-10-8(6-9)2-1-3-11(10)19(14,17)18/h1-6H,7H2,(H,15,16)(H2,14,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQVGDMXAZITHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NC(=O)CCl)C(=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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